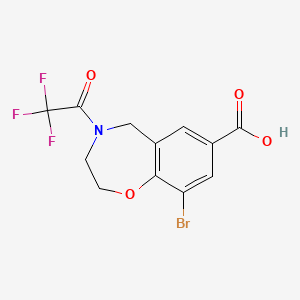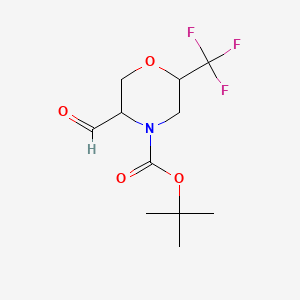![molecular formula C9H11Cl2N3O2 B13496728 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride typically involves multicomponent reactions, oxidative coupling, and cyclocondensation reactions. One common method includes the condensation of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been reported to produce imidazo[1,2-a]pyridines in high yields under mild conditions . These methods are scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-5-carboxylic acid derivatives, while reduction can produce various aminomethyl-substituted imidazo[1,2-a]pyridines .
科学的研究の応用
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as COX-2, which plays a role in inflammation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic acid: Shares a similar core structure but differs in functional groups.
3-Nitro imidazo[1,2-a]pyridine-2-carboxylic acid: Contains a nitro group, which alters its chemical properties and biological activity.
Uniqueness
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for further functionalization, making it a versatile compound in various research applications .
特性
分子式 |
C9H11Cl2N3O2 |
|---|---|
分子量 |
264.11 g/mol |
IUPAC名 |
2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-4-6-5-12-7(9(13)14)2-1-3-8(12)11-6;;/h1-3,5H,4,10H2,(H,13,14);2*1H |
InChIキー |
LECQJDZLICCMCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN2C(=C1)C(=O)O)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


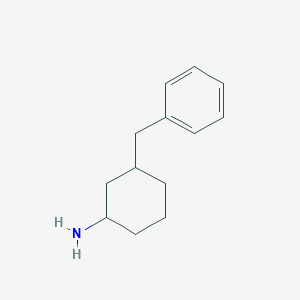


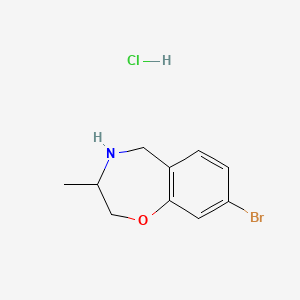


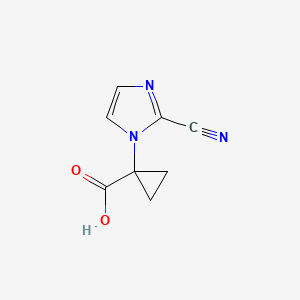
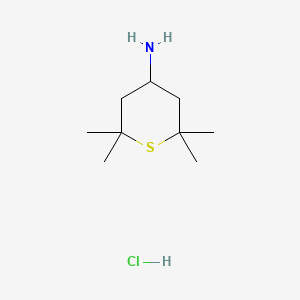
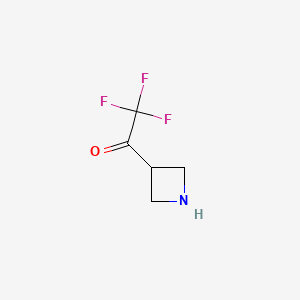

![1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496711.png)
